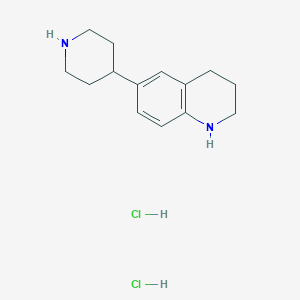

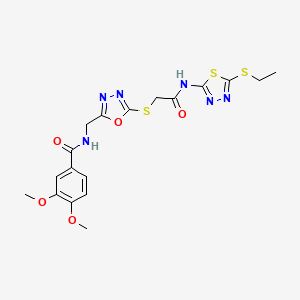

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep chemical reactions that might include Michael addition, cyclization, and functional group transformations. For example, the synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines involves treatment of certain precursors with α-halo carbonyl compounds, showcasing the complexity and versatility of synthetic strategies applicable to this class of compounds (Zaki et al., 2019).

Molecular Structure Analysis

The crystal structure analysis of compounds similar to 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride reveals detailed insights into their molecular geometry. For instance, the hydrochloride salt of a related compound showed specific structural characteristics, like the arrangement of its molecular frameworks and the presence of hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds like 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride often explore their reactivity towards various reagents. For example, the reaction of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides demonstrates the compound's potential to undergo transformation, leading to new derivatives with varied chemical properties (Yamato, Horiuchi, & Takeuchi, 1980).

Scientific Research Applications

Antimalarial Applications

Piperaquine, a compound related to the chemical class of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline, has been extensively used as monotherapy in China and as part of combination therapies for malaria treatment. Clinical trials have consistently shown high efficacy rates above 95% for the treatment of uncomplicated Plasmodium falciparum and the asexual stages of Plasmodium vivax malaria with dihydroartemisinin–piperaquine combination therapy (Gargano, Cenci, & Bassat, 2011).

Therapeutic Applications in CNS Disorders

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent serotonin 5-HT(1A/B) receptor antagonists and serotonin reuptake inhibitors, offering potential for fast-acting antidepressant and anxiolytic activities. This novel pharmacological profile suggests a significant role in CNS disorder treatments, including depression and anxiety (Watson & Dawson, 2007).

Anticancer and Chemotherapeutic Research

The tetrahydroisoquinoline scaffold, to which 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline belongs, has been explored for its role as anticancer antibiotics. This includes the development of derivatives for use in cancer therapy, highlighting the chemical's versatile therapeutic potential, especially in soft tissue sarcomas (Singh & Shah, 2017).

Role in Gastrointestinal Motility Disorders

Cisapride, a substituted piperidinyl benzamide chemically related to this class, demonstrates the facilitation or restoration of motility throughout the gastrointestinal tract. Its action is thought to involve the enhancement of acetylcholine release, making it a promising agent in the management of gastrointestinal motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Neuroprotective and Cognitive Enhancing Properties

Donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. It offers symptomatic treatment by compensating for the loss of cholinergic signal between neurons, highlighting the potential neuroprotective and cognitive-enhancing properties of compounds within this chemical class (Doody, Cummings, & Farlow, 2012).

Safety And Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. General precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;;/h3-4,10-11,15-16H,1-2,5-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINARFSESBYJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3CCNCC3)NC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)